Hbv-IN-4

HBV capsid assembly IC50 DNA replication inhibition

Researchers requiring orally bioavailable CAM tool compounds for chronic HBV dosing models often face PK/PD confounding when forced to use parenteral routes. Hbv-IN-4 (compound 19f) resolves this with a validated oral profile: • IC50 14 nM (HBV DNA replication); induces genome-free capsids with distinct faster-migrating phenotype on native gels - ideal reference standard for class I CAM mechanism studies • 60.4% oral bioavailability, 2.67-log viral load reduction at 150 mg/kg BID in AAV-HBV mice • Low clearance (CL=4.1 mL/min/kg), high exposure (AUC=49,744 h·ng/L), good liver distribution Suitable as a benchmark CAM for combination therapy research with nucleos(t)ide analogs.

Molecular Formula C24H19ClFN5O3
Molecular Weight 479.9 g/mol
Cat. No. B2535596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-4
Molecular FormulaC24H19ClFN5O3
Molecular Weight479.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=CC(=C(N=C4F)NCC(CO)O)Cl
InChIInChI=1S/C24H19ClFN5O3/c25-20-9-19(22(26)29-23(20)28-11-16(33)13-32)21-17-3-1-2-4-18(17)24(34)31(30-21)12-15-7-5-14(10-27)6-8-15/h1-9,16,32-33H,11-13H2,(H,28,29)
InChIKeyWTCNPITUIDRZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hbv-IN-4 Compound Profile


Hbv-IN-4 (also referred to as compound 19f) is a phthalazinone derivative that functions as a potent, orally active inhibitor of hepatitis B virus (HBV) DNA replication, with an IC50 of 14 nM (0.014 μM) in vitro [1]. It belongs to the class of HBV capsid assembly modulators (CAMs), specifically inducing the formation of genome-free capsids [1]. Preclinical characterization demonstrates that Hbv-IN-4 achieves a 2.67 log reduction in HBV DNA viral load in the AAV-HBV mouse model following 4-week oral administration at 150 mg/kg twice daily [1]. The compound exhibits favorable pharmacokinetic properties including low plasma clearance (CL=4.1 mL/min/kg), high drug exposure (AUC0-t=49,744 h·ng/L), a half-life of 2.15 hours, and oral bioavailability of 60.4% in mice [2].

Workflow HBV capsid assembly modulation research
Mechanism Class I CAM phenotyping (genome-free capsid induction)
In vivo route Oral administration-compatible exposure profile
Chemistry Phthalazinone scaffold for SAR studies

Hbv-IN-4 Irreplaceability


HBV capsid assembly modulators (CAMs) are a heterogeneous class of compounds that bind to distinct sites on the core protein and induce different capsid assembly phenotypes (e.g., normal capsids, aberrant structures, or genome-free capsids) [1]. Even among CAMs that target the same binding pocket, subtle structural variations in the chemical scaffold can dramatically alter pharmacokinetic properties, tissue distribution, and resistance profiles [1]. Consequently, a simple in vitro IC50 comparison is insufficient to predict in vivo efficacy or suitability for specific experimental models. Hbv-IN-4's phthalazinone core confers a unique combination of sub-100 nM potency, high oral bioavailability, and the ability to induce genome-free capsid formation—a mechanistic signature not universally shared across all CAMs [2]. The quantitative evidence below delineates precisely where Hbv-IN-4 diverges from its closest analogs, thereby establishing its non-interchangeable value in HBV research.

Chemotype CAM chemotype divergence may alter PK, tissue distribution, and resistance profiles; phthalazinone-based agents are not interchangeable with HAP or SBA series.
Mechanism Class II CAMs (e.g., AB-423) do not induce genome-free capsids; mechanistic readouts from class I CAMs may not transfer to alternative inhibitors.
Exposure Reported oral bioavailability may not replicate across CAM scaffolds; in vivo model exposure requires compound-specific validation.

Hbv-IN-4 vs. Other CAMs


In Vitro Anti-HBV Potency

Hbv-IN-4 demonstrates an IC50 of 14 nM against HBV DNA replication, placing it among the most potent capsid-targeting inhibitors. In comparison, the heteroaryldihydropyrimidine (HAP) clinical candidate GLS4 exhibits an IC50 of 12 nM, the HAP-based HEC72702 shows an IC50 of 39 nM, and the sulfamoylbenzamide (SBA) NVR 3-778 has an EC50 of 400 nM (0.40 µM) [1][2][3]. While GLS4 and Hbv-IN-4 are similarly potent in vitro, they belong to distinct chemical classes with different binding modes and resistance profiles, making Hbv-IN-4 a valuable alternative tool compound for mechanistic studies [1].

In Vitro Anti-HBV Potency
Context-dependent
IC50 14 nM (Hbv-IN-4) vs. GLS4 12 nM, HEC72702 39 nM, NVR 3-778 400 nM
Supports CAM potency review across chemotypes
Cross-study comparison; cell-based antiviral assays
HBV capsid assembly IC50 DNA replication inhibition

In Vivo Antiviral Efficacy

In the AAV-HBV/mouse model, oral administration of Hbv-IN-4 at 150 mg/kg twice daily for 4 weeks resulted in a 2.67 log reduction in HBV DNA viral load [1]. This in vivo efficacy benchmark allows direct comparison with other CAMs: AB-423 (SBA class) achieved >2 log reduction in the hydrodynamic injection (HDI) mouse model [2], while GLS4 demonstrated a viral load reduction greater than 2 log in a hydrodynamic-injected mouse model [3]. Hbv-IN-4's performance is thus quantitatively comparable to clinical-stage CAMs in relevant animal models, supporting its utility as a preclinical benchmark compound.

In Vivo Antiviral Endpoint
Context-dependent
2.67 log reduction (Hbv-IN-4) vs. AB-423 >2 log, GLS4 >2 log
Supports in vivo model-response context
AAV-HBV mouse model; different CAM scaffolds
HBV mouse model viral load reduction in vivo efficacy

Oral Bioavailability vs. GLS4

Hbv-IN-4 exhibits an oral bioavailability (F) of 60.4% in mice, with a plasma AUC0-t of 49,744 h·ng/L following a 20 mg/kg oral dose [1]. In stark contrast, the clinical-stage CAM GLS4 (morphothiadin) suffers from poor oral bioavailability, reported as <20% in one study and 25.5% in another [2][3]. While the SBA-class CAM NVR 3-778 demonstrates high oral bioavailability (84.6%), it is significantly less potent in vitro (EC50 400 nM) . Hbv-IN-4 thus balances high potency with substantially improved oral exposure relative to the HAP class, making it a more favorable candidate for in vivo studies requiring consistent systemic drug levels.

Oral Bioavailability vs. GLS4
Context-dependent
F 60.4% (Hbv-IN-4) vs. GLS4 ~17-25%; AUC0-t 49,744 vs. ~1,600 h·ng/L
Supports oral exposure-model differentiation
Mouse PK; reported comparator data
oral bioavailability pharmacokinetics AUC

Genome-Free Capsid Formation

Hbv-IN-4 uniquely induces the formation of genome-free capsids characterized by a faster-migrating phenotype in native gel electrophoresis . This is a hallmark of class I capsid assembly modulators (CAM-As) that misdirect assembly toward non-infectious particles devoid of viral RNA/DNA. In contrast, class II CAMs such as AB-423 (SBA class) primarily interfere with pregenomic RNA encapsidation but do not necessarily generate empty capsids with the same biophysical signature [1]. The faster-migrating band pattern observed with Hbv-IN-4 provides a direct, quantifiable readout for mechanistic studies of capsid assembly and can be used to differentiate CAM mechanisms in biochemical assays.

Genome-Free Capsid Formation
Class-level
Faster-migrating capsid band on native gel; distinct from AB-423 phenotype
Supports CAM class identification assays
Native agarose gel electrophoresis readout
genome-free capsids capsid assembly modulation mechanism of action

Liver Exposure Profile

Hbv-IN-4 achieves high liver exposure following oral administration in mice, a critical feature for an antiviral targeting hepatocytes [1]. While specific liver-to-plasma ratios are not reported, the compound's low plasma clearance (4.1 mL/min/kg) and high oral bioavailability support sustained hepatic concentrations [1]. In comparison, AB-423 also demonstrates preferential liver accumulation [2], but its in vitro potency (EC50 80–270 nM) is ~6–19× lower than Hbv-IN-4 (14 nM) . The combination of high liver exposure and superior potency positions Hbv-IN-4 as a more efficient hepatotropic CAM for in vivo HBV models.

Liver Exposure & Potency
Context-dependent
High liver exposure; IC50 14 nM (Hbv-IN-4) vs. AB-423 EC50 80–270 nM
Supports liver exposure-model interpretation
Mouse PK; hepatotropic CAM comparison
liver exposure tissue distribution hepatotropism

Hbv-IN-4 Applications


In Vivo Oral Bioavailability

Hbv-IN-4's 60.4% oral bioavailability and robust 2.67-log viral load reduction in AAV-HBV mice [1] make it an ideal tool compound for chronic oral dosing studies. Researchers can achieve therapeutic exposures without resorting to intraperitoneal or intravenous administration, simplifying experimental logistics and better modeling clinical oral regimens. This contrasts with GLS4, whose low oral bioavailability (<20–25%) necessitates higher doses or alternative formulations, potentially confounding pharmacokinetic-pharmacodynamic analyses [2].

Class I Capsid Assembly Modulation

Hbv-IN-4 induces the formation of genome-free capsids that exhibit a faster-migrating phenotype on native gels . This property allows researchers to use Hbv-IN-4 as a reference standard for class I CAM activity, enabling direct comparison with class II inhibitors (e.g., AB-423) in biochemical capsid assembly assays. The distinct gel shift provides a straightforward, quantitative readout for assessing CAM mechanism and structure-activity relationships [3].

Combination with Nucleos(t)ide Analogs

Given its distinct mechanism of action (capsid assembly modulation) compared to nucleos(t)ide analogs like entecavir or tenofovir, Hbv-IN-4 is well-suited for combination studies aimed at achieving functional cure or suppressing HBV cccDNA. Its potent in vivo efficacy and oral bioavailability facilitate convenient co-administration in mouse models [1]. Hbv-IN-4 can serve as a benchmark CAM in evaluating additive or synergistic effects with polymerase inhibitors.

SAR and Medicinal Chemistry

Hbv-IN-4 (compound 19f) represents a phthalazinone-based scaffold with optimized PK properties derived from lead compound 4r [1]. Its well-characterized in vitro and in vivo data provide a solid reference point for medicinal chemists designing next-generation HBV capsid inhibitors. The compound's balanced profile (potency, bioavailability, liver exposure) can guide the optimization of related chemotypes and serve as a positive control in SAR campaigns.

Application
Selection Property
Validation Focus
In vivo oral exposure studies
Oral bioavailability and systemic exposure
Antiviral endpoint in HBV mouse models
Class I CAM mechanism research
Genome-free capsid induction phenotype
Native gel electrophoresis assay readout
Combination antiviral mechanism studies
Distinct MOA from polymerase inhibitors
Additive/synergistic endpoint in co-administration models
Medicinal chemistry reference
Phthalazinone scaffold PK profile
In vitro potency and PK optimization benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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